molecular formula C18H29BrO2 B14081351 4-Bromo-1,2-bis(hexyloxy)benzene CAS No. 200959-51-9

4-Bromo-1,2-bis(hexyloxy)benzene

Cat. No.: B14081351
CAS No.: 200959-51-9
M. Wt: 357.3 g/mol
InChI Key: COCCIDGDLPJWJP-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(hexyloxy)benzene is an organic compound with the chemical formula C18H29BrO2 It is a derivative of benzene, where two hexyloxy groups are attached to the 1 and 2 positions, and a bromine atom is attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(hexyloxy)benzene typically involves the bromination of 1,2-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Safety measures are also implemented to handle the bromine and other reagents used in the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(hexyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-Bromo-1,2-bis(hexyloxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(hexyloxy)benzene involves its interaction with specific molecular targets. The bromine atom and hexyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-bis(hexyloxy)benzene is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired .

Properties

CAS No.

200959-51-9

Molecular Formula

C18H29BrO2

Molecular Weight

357.3 g/mol

IUPAC Name

4-bromo-1,2-dihexoxybenzene

InChI

InChI=1S/C18H29BrO2/c1-3-5-7-9-13-20-17-12-11-16(19)15-18(17)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

COCCIDGDLPJWJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)OCCCCCC

Origin of Product

United States

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